3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is an organic compound classified under piperazines and diazinanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with cyclohexylpropanone under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antivirulence agent against bacterial infections.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting calcium channels and disrupting calcium signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by targeting calcium channels on the plasma membrane. It disrupts calcium signaling, which is crucial for various cellular processes. This disruption leads to the ablation of reactive oxygen species production and prevents subsequent necrosis. The compound’s ability to interfere with calcium signaling makes it a potential candidate for treating conditions associated with calcium dysregulation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of 3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one.
Urapidil: A compound with a similar piperazine structure, used as an antihypertensive agent.
Trazodone: Another piperazine derivative, used as an antidepressant
Uniqueness
This compound is unique due to its specific structure that allows it to target calcium channels effectively. Its potential as an antivirulence agent and its ability to disrupt calcium signaling pathways set it apart from other piperazine derivatives .
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-24-19-10-6-5-9-18(19)21-13-15-22(16-14-21)20(23)12-11-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLFHRVQPUWEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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